BW 58C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de BW-A 58C involucra los siguientes pasos:

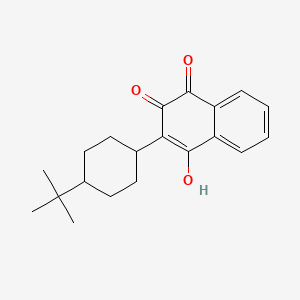

Material de Partida: La síntesis comienza con 1,4-naftoquinona.

Ciclohexilación: La 1,4-naftoquinona se hace reaccionar con bromuro de 4-terc-butilciclohexilo en presencia de una base para formar 2-(4-terc-butilciclohexil)-1,4-naftoquinona.

Hidroxi-alquilación: El compuesto resultante se hidroxi-alquila entonces para producir 2-(4-terc-butilciclohexil)-3-hidroxi-1,4-naftoquinona.

3. Análisis de las Reacciones Químicas

BW-A 58C se somete a varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse para formar varios derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la parte quinona a hidroquinona.

Sustitución: El grupo hidroxilo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductor: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.

Los principales productos formados a partir de estas reacciones incluyen varias naftoquinonas y hidroquinonas sustituidas .

Análisis De Reacciones Químicas

BW-A 58C undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various substituted naphthoquinones and hydroquinones .

Aplicaciones Científicas De Investigación

BW-A 58C tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las naftoquinonas.

Biología: Se investiga por sus efectos sobre la respiración celular y la función mitocondrial.

Medicina: Se explora como un posible agente antimalárico debido a su capacidad para inhibir el crecimiento de las especies de Plasmodium.

Industria: Posibles aplicaciones en el desarrollo de nuevos medicamentos antimaláricos y otros agentes terapéuticos .

Mecanismo De Acción

BW-A 58C ejerce sus efectos principalmente a través de la inhibición del transporte de electrones mitocondrial. Actúa como un potente inhibidor de la vía sensible al cianuro, afectando el complejo III de la cadena de transporte de electrones. Esta inhibición interrumpe la respiración celular y la producción de energía, lo que lleva a la muerte del organismo diana .

Comparación Con Compuestos Similares

BW-A 58C es único entre las naftoquinonas debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:

Atovaquona: Otro medicamento antimalárico de naftoquinona que inhibe el transporte de electrones mitocondrial.

Menadiona: Una naftoquinona sintética utilizada como suplemento de vitamina K3.

Plumbagina: Una naftoquinona de origen natural con diversas actividades biológicas.

BW-A 58C destaca por su específica hidroxi-alquilación y la presencia del grupo terc-butilciclohexilo, que pueden contribuir a sus propiedades farmacológicas únicas .

Actividad Biológica

BW 58C, a synthetic compound, has garnered attention in the field of pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

Overview of this compound

This compound is a compound that has been studied for its effects on various biological systems. Initial investigations indicated its potential as an antimicrobial agent, along with other therapeutic applications. The following sections explore its biological activity in detail.

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial activity . Studies have demonstrated that this compound exhibits significant effects against a range of microorganisms.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated varying degrees of effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

| Micrococcus luteus | 25 |

| Streptococcus mutans | 50 |

This table highlights this compound's potent activity against Gram-positive bacteria, particularly Micrococcus luteus, which showed an MIC of 25 µg/mL, indicating strong antibacterial properties .

The mechanism through which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of metabolic processes. It is hypothesized that this compound interferes with the synthesis of essential cellular components, leading to cell death.

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. In vitro studies have been conducted to determine the compound's safety profile.

Cytotoxicity Results

The cytotoxic effects of this compound were assessed using various human cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| HepG2 | >50 |

The results indicate that this compound exhibits selective cytotoxicity, with lower IC50 values in HeLa and MCF-7 cell lines compared to HepG2 cells .

Research Findings and Implications

Recent research has expanded the understanding of this compound's biological activity, revealing potential applications beyond antimicrobial use. Studies suggest that it may also possess anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

In animal models, this compound has shown promise in reducing inflammatory markers. A study reported a significant decrease in cytokine levels following treatment with this compound, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Further investigations into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death in tumor cells.

Propiedades

Número CAS |

86790-29-6 |

|---|---|

Fórmula molecular |

C20H24O3 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |

Clave InChI |

PZQFWEVFWWOGCO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

SMILES canónico |

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Key on ui other cas no. |

94015-46-0 |

Sinónimos |

2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.